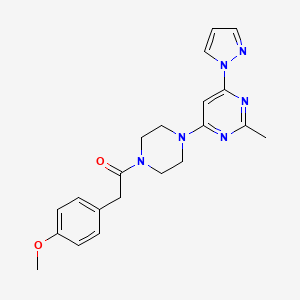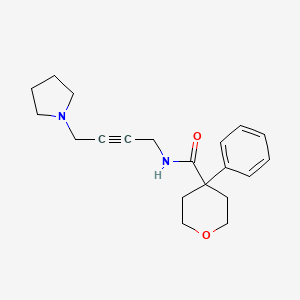![molecular formula C28H21ClN4O B2768044 N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361167-17-1](/img/structure/B2768044.png)
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, also known as CEP-28122, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Exploration
Synthesis of Quinazoline Derivatives
Research efforts have been directed towards the synthesis of quinazoline derivatives and their subsequent evaluation for antimicrobial activities. For instance, studies have shown the preparation of quinazolin-4(3H)ones and their derivatives, with some compounds demonstrating promising antimicrobial activity against a range of pathogens (Patel & Shaikh, 2011); (Desai, Shihora, & Moradia, 2007).
Antimicrobial Studies
Various quinazoline compounds have been synthesized and tested for their antimicrobial properties. Notably, specific derivatives have exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011); (Patel & Barat, 2010).
Evaluation for Anti-Inflammatory Properties
Research has also investigated the anti-inflammatory effects of peripheral benzodiazepine receptor ligands, revealing their potential in mediating inflammation responses and suggesting a broader pharmacological application beyond antimicrobial activity (Torres et al., 1999).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-13-14-25-24(15-18)26(19-7-3-2-4-8-19)33-28(32-25)31-22-11-5-9-20(16-22)27(34)30-23-12-6-10-21(29)17-23/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTXLOZXEOZUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)





![Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2767973.png)

![6-Amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)

